molecular formula C20H21NO2 B083299 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran CAS No. 13433-31-3

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Cat. No. B083299
CAS RN: 13433-31-3
M. Wt: 307.4 g/mol
InChI Key: NQVQBIMDDKDYAO-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran is a spiropyran compound known for its photochromic properties. Spiropyran compounds undergo reversible transformations between their non-colored and colored forms when exposed to light, making them of interest for applications in molecular switches, optical data storage, and photo-responsive materials.

Synthesis Analysis

The synthesis of spiropyran compounds like 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran typically involves the condensation of an indoline compound with a pyrylium salt. In a general approach, the synthesis may include steps like the formation of 3,5-diketoesters followed by cyclization to form the chromene or chromone structure integral to the spiropyran. This process requires careful control of reaction conditions and the use of specific reagents and catalysts to ensure the formation of the desired spiropyran structure.

Molecular Structure Analysis

The molecular structure of spiropyran compounds, including 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran, is characterized by the presence of a spiropyran ring system. This system is composed of an indoline moiety and a benzopyran moiety connected through a spiro linkage. The molecular structure has been analyzed through techniques such as single-crystal X-ray diffraction, revealing information about the stereochemistry and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Spiropyrans are known for their reversible photochromic reactions, transitioning from a colorless to a colored form upon exposure to UV light and reverting back in the absence of it or under visible light. The photochromic behavior is due to the breaking and forming of the spiro carbon-oxygen bond in the spiropyran structure, leading to the open-form merocyanine. This transformation involves significant changes in the electronic structure and is influenced by factors such as solvent polarity and pH.

Physical Properties Analysis

The physical properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran, such as melting point, boiling point, and solubility, are determined by its molecular structure. Spiropyran compounds typically have distinct physical properties in their different forms (spiropyran vs. merocyanine), which can include changes in solubility and absorption spectra. These properties are critical for their application in various fields, including photo-responsive materials.

Chemical Properties Analysis

The chemical properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran include its reactivity under light, stability under different environmental conditions, and interactions with other chemical substances. The compound's photochromic behavior is the most significant chemical property, with the molecule exhibiting different chemical behaviors in its spiropyran and merocyanine forms. The understanding of these properties is essential for the development of applications based on spiropyran compounds.

Scientific Research Applications

  • Crystal Structures of Spiropyrans : TMIBP, as part of the spiropyran family, has been analyzed for its crystal structures, revealing the importance of additional functional groups for inducing specific intermolecular interactions. The study shows that possible hydrogen bonding interactions in such compounds are relatively weak due to their high steric demand (Seiler et al., 2017).

  • Stabilization of Open-Ring Merocyanine Form : Research has demonstrated an approach to stabilize the open-ring merocyanine form of spiropyrans like TMIBP in the solid state. This was achieved through co-crystallization with inorganic acids, providing a technique for stabilizing the colored merocyanine form and enhancing stability against photodegradation (Seiler et al., 2018).

  • Photoswitchable Properties in Metal-Organic Frameworks : TMIBP exhibits photoswitching properties when embedded in metal-organic frameworks (MOFs). In these MOFs, the spiropyran switches to its merocyanine form under UV light irradiation, demonstrating "solid solvent" characteristics for photoswitchable spiropyrans (Schwartz et al., 2017).

  • X-Ray Induced Isomerization in Polymer Films : TMIBP has shown potential as a tissue equivalent imaging sensor material due to its photochromic behavior when directly excited by X-rays. This property is enhanced by adding organic phosphors, indicating its application in radiation sensing (Asai et al., 2017).

  • Solubilization in Aqueous Solutions : The solubilization behavior of TMIBP in aqueous solutions with specific additives has been studied, providing insights into the compound's interactions and stability in various mediums (Ikeda & Saso, 1992).

  • Photoisomerization in Polystyrene Film : The photoisomerization mechanism of TMIBP in a polystyrene film has been compared with its behavior in toluene, revealing the influence of microviscosity environments on its color-changing properties (Ito et al., 1990).

properties

IUPAC Name

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQBIMDDKDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385657
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

CAS RN

13433-31-3
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VK Seiler, N Tumanov, K Robeyns, J Wouters… - Crystals, 2017 - mdpi.com
In this work, crystal structures of commercially available photochromic compounds, ie, spiropyrans and spirooxazines, were investigated by single-crystal X-ray diffraction. A total of five …
Number of citations: 19 www.mdpi.com
T Takeshita, A Yano, M Hara - ChemistrySelect, 2017 - Wiley Online Library
Protonated photomerocyanine (PMCH), which is a ring‐opening isomer of spirobenzopyran, functions as a metastable‐state photoacid (PAH) driven by blue or visible light. …
VK Seiler, K Callebaut, K Robeyns, N Tumanov… - …, 2018 - pubs.rsc.org
In this work, we present an innovative approach to stabilise the open-ring merocyanine form of a spiropyran compound. In the solid state, the merocyanine form is rarely observed, …
Number of citations: 19 pubs.rsc.org
VK Seiler, K Robeyns, N Tumanov, D Cinčić… - …, 2019 - pubs.rsc.org
In this work, we examine the nature of the spiropyran/merocyanine metal interaction in the solid state and highlight its various linking possibilities. A ring opening isomerisation of …
Number of citations: 10 pubs.rsc.org
VK Seiler, K Robeyns, N Tumanov, D Cinčić… - dial.uclouvain.be
In this communication we examine the nature of the spiropyran metal interaction in the solid-state and highlight the various linking possibilities. The ability to form a complex, salt or …
Number of citations: 0 dial.uclouvain.be
V Greussing, S Kremer, I Ober… - Zeitschrift für …, 2023 - Wiley Online Library
Exploring synthesis methods fosters new ways to design materials in faster and cheaper ways. In this fundamental study, we present mechanochemical loading of photoactive dye …
Number of citations: 0 onlinelibrary.wiley.com
S Kremer, I Ober, V Greussing, H Kopacka… - Langmuir, 2021 - ACS Publications
Understanding the interactions between the single components of hybrid systems is essential to drive the development of advanced functional materials. A prerequisite for this is the …
Number of citations: 9 pubs.acs.org
H Kobayashi, S Kawashima, T Ohno, S Mizusawa - jstage.jst.go.jp
The reaction between p-benzoquinone (Q) and amino acid was studied by spectro-electrochemical measurements. The final product was identified with Q substituted by two amino …
Number of citations: 3 www.jstage.jst.go.jp
竹下達哉 - 2018 - fut.repo.nii.ac.jp
光技術は材料加工, 情報通信, ライフサイエンスなど幅広い分野に応用されており, 21 世紀の基盤技術として重要な役割を果たしている. また, 地球温暖化や資源枯渇などの環境・エネルギー問題解決…
Number of citations: 4 fut.repo.nii.ac.jp

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